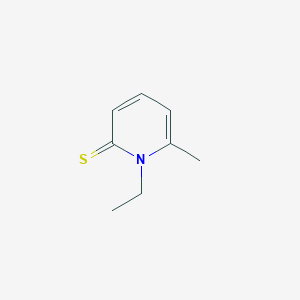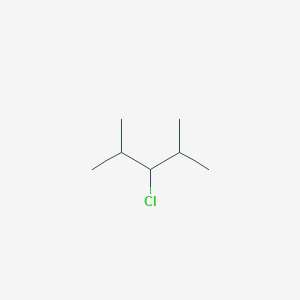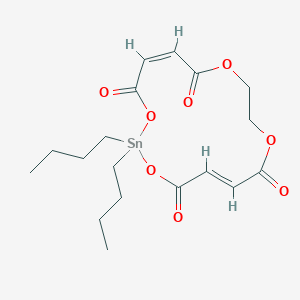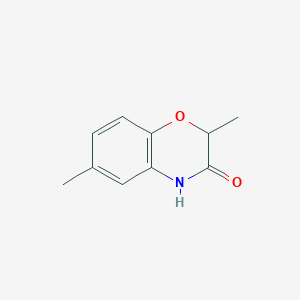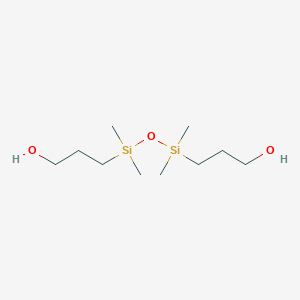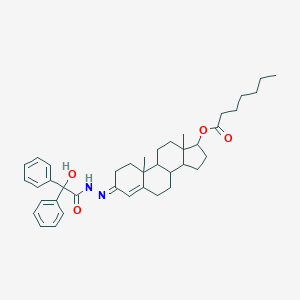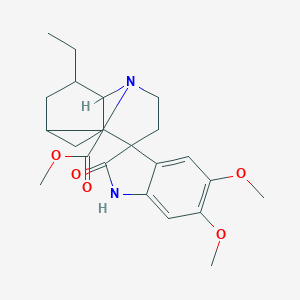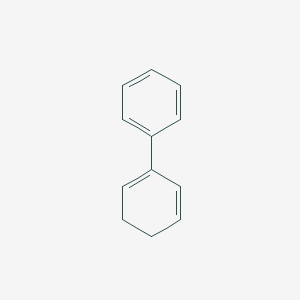
Benzene, 1,5-cyclohexadien-1-yl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,5-cyclohexadien-1-yl- is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is highly flammable and has a sweet odor. This compound is also known as phenylcyclohexene or PCH and is used in various fields of research, such as organic chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of benzene, 1,5-cyclohexadien-1-yl- is not well understood. However, it is believed to act as a radical scavenger and an antioxidant. It has also been shown to inhibit the activity of certain enzymes and to have anti-inflammatory properties.
生化学的および生理学的効果
Benzene, 1,5-cyclohexadien-1-yl- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to protect against oxidative stress. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes. However, there is limited information on the toxicity and safety of this compound.
実験室実験の利点と制限
Benzene, 1,5-cyclohexadien-1-yl- is a useful compound for lab experiments due to its reactivity and versatility. It can be used as a starting material for the synthesis of various compounds and as a model compound for drug design. However, its high flammability and potential toxicity make it difficult to handle and require careful handling and disposal.
将来の方向性
There are several future directions for research on benzene, 1,5-cyclohexadien-1-yl-. One direction is to study its mechanism of action in more detail and to identify its molecular targets. Another direction is to investigate its potential as a drug candidate for various diseases, such as cancer and neurodegenerative diseases. Additionally, research can be done to optimize the synthesis method and to develop safer and more efficient handling and disposal methods for this compound.
Conclusion:
Benzene, 1,5-cyclohexadien-1-yl- is a versatile and useful compound for scientific research. It is commonly used in organic chemistry, biochemistry, and pharmacology research. Its mechanism of action is not well understood, but it has been shown to have antioxidant and anti-inflammatory properties. However, its potential toxicity and high flammability require careful handling and disposal. Future research can be done to investigate its molecular targets, potential as a drug candidate, and to optimize the synthesis method and handling and disposal methods.
合成法
Benzene, 1,5-cyclohexadien-1-yl- can be synthesized by the Diels-Alder reaction between cyclopentadiene and styrene. This reaction is a type of cycloaddition reaction that involves the formation of a cyclic compound from two unsaturated compounds. The reaction is catalyzed by Lewis acids such as aluminum chloride or boron trifluoride and is carried out under inert conditions.
科学的研究の応用
Benzene, 1,5-cyclohexadien-1-yl- is commonly used in organic chemistry research as a starting material for the synthesis of various compounds. It is also used in biochemistry research to study the mechanism of action of enzymes and proteins. In pharmacology research, it is used as a precursor for the synthesis of drugs and as a model compound for drug design.
特性
CAS番号 |
15619-34-8 |
|---|---|
製品名 |
Benzene, 1,5-cyclohexadien-1-yl- |
分子式 |
C12H12 |
分子量 |
156.22 g/mol |
IUPAC名 |
cyclohexa-1,5-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-10H,2,6H2 |
InChIキー |
MCHJEWAZSNQQMN-UHFFFAOYSA-N |
SMILES |
C1CC=C(C=C1)C2=CC=CC=C2 |
正規SMILES |
C1CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



